7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique structure combining imidazole, pyrazole, and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: This involves the condensation of appropriate hydrazines with β-diketones or β-ketoesters to form pyrazole intermediates. These intermediates are then subjected to cyclization reactions with suitable reagents to form the pyrazolo[1,5-a]pyrimidine core.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired heterocyclic compound in a single step.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and automation to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce partially or fully reduced analogs.
Scientific Research Applications
7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which also contain the imidazole ring, are known for their antimicrobial properties.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant, which feature the pyrazole ring, are used as anti-inflammatory and anti-obesity agents, respectively.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and trimethoprim, which contain the pyrimidine ring, are widely used in cancer therapy and as antibiotics.
Uniqueness
The uniqueness of 7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine lies in its combined heterocyclic structure, which imparts a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
7-(2-ethylimidazol-1-yl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5/c1-4-18-21-10-11-24(18)19-12-17(14(2)3)23-20-16(13-22-25(19)20)15-8-6-5-7-9-15/h5-14H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXZZZBUGALAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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